molecular formula C30H18Br2N6S5 B12554188 2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine} CAS No. 142802-52-6

2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine}

Cat. No.: B12554188
CAS No.: 142802-52-6
M. Wt: 782.6 g/mol
InChI Key: WHBQDAHCMYEVLG-UHFFFAOYSA-N
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Description

The compound 2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine} is a structurally complex sulfur-bridged polypyridine derivative. Its core architecture consists of two central pyridine rings interconnected via sulfanediyl (–S–) groups, with additional 6-bromopyridin-2-yl sulfanyl substituents. This design imparts unique electronic and steric properties, making it a candidate for applications in coordination chemistry, material science, and catalysis. The presence of sulfur bridges enhances conformational flexibility compared to rigid carbon-linked bipyridines, while bromine substituents may influence reactivity and binding affinity in metal complexes .

Properties

CAS No.

142802-52-6

Molecular Formula

C30H18Br2N6S5

Molecular Weight

782.6 g/mol

IUPAC Name

2-bromo-6-[6-[6-[6-[6-(6-bromopyridin-2-yl)sulfanylpyridin-2-yl]sulfanylpyridin-2-yl]sulfanylpyridin-2-yl]sulfanylpyridin-2-yl]sulfanylpyridine

InChI

InChI=1S/C30H18Br2N6S5/c31-19-7-1-9-21(33-19)39-23-11-3-13-25(35-23)41-27-15-5-17-29(37-27)43-30-18-6-16-28(38-30)42-26-14-4-12-24(36-26)40-22-10-2-8-20(32)34-22/h1-18H

InChI Key

WHBQDAHCMYEVLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)SC2=NC(=CC=C2)SC3=NC(=CC=C3)Br)SC4=NC(=CC=C4)SC5=NC(=CC=C5)SC6=NC(=CC=C6)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine} typically involves multistep reactions. One common method includes the reaction of pyridine derivatives with sulfur-containing reagents under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

2,2’-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine} has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The sulfur atoms in the compound can form strong bonds with metal ions, making it an effective chelating agent. This property is particularly useful in catalysis and coordination chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2'-Bipyridine Derivatives

Example: 6,6'-Dimethyl-2,2'-bipyridine (CAS 4411-80-7)

  • Molecular Formula: C₁₂H₁₂N₂ (184.24 g/mol) vs. the target compound’s higher molecular weight due to sulfur bridges and bromine substituents.
  • Key Differences: Linkage: 2,2'-Bipyridines feature direct C–C bonds between pyridine rings, limiting flexibility. Electronic Effects: Methyl groups in 6,6'-dimethyl-2,2'-bipyridine donate electron density, whereas bromine atoms in the target compound are electron-withdrawing, altering redox properties and metal-binding behavior .

Phosphinine-Pyridine Hybrid Ligands

Example: 2-(2'-Pyridyl)-4,6-diphenylphosphinine

  • Structure: Combines a pyridine unit with a π-accepting phosphinine ring.
  • Key Differences: Donor Atoms: Phosphinine introduces a "soft" phosphorus donor, contrasting with the "hard" nitrogen donors in the target compound. This affects selectivity in transition metal coordination (e.g., favoring Pd or Pt over Ru or Fe) . Electronic Tuning: The target compound’s sulfur bridges may reduce π-backbonding capacity compared to phosphinine’s strong π-accepting nature, impacting catalytic activity in cross-coupling reactions .

Thieno[2,3-b]pyridines and Fused Heterocycles

Example: Thieno[2,3-b]pyridine derivatives (e.g., 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile)

  • Structure: Fused thiophene-pyridine systems with sulfanyl substituents.
  • Key Differences: Conjugation: Fused rings in thienopyridines enable extended π-conjugation, beneficial for optoelectronic applications. The target compound’s discrete pyridine units may instead favor modular ligand design . Reactivity: The target’s bromine substituents offer sites for further functionalization (e.g., Suzuki coupling), whereas fused systems like thienopyridines are less amenable to post-synthetic modification .

Sulfur-Linked Aniline Derivatives

Example: 6,6'-Disulfanediylbis(2-chloroaniline)

  • Structure: Aniline units connected via disulfanediyl (–S–S–) groups.
  • Key Differences:
    • Aromaticity vs. Basicity: Pyridine rings in the target compound are less basic than aniline’s NH₂ groups, reducing protonation susceptibility in acidic environments .
    • Stability: Disulfanediyl bonds in aniline derivatives are prone to redox cleavage, whereas the target’s single sulfanediyl bridges may offer greater stability under oxidative conditions .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
Target Compound C₂₄H₁₄Br₂N₄S₄ ~722.58* Sulfur bridges, bromine substituents, flexible geometry Metal coordination, catalysis
6,6'-Dimethyl-2,2'-bipyridine C₁₂H₁₂N₂ 184.24 Rigid C–C linkage, electron-donating methyl groups Ligand in Ru-based dyes
2-(2'-Pyridyl)-4,6-diphenylphosphinine C₂₃H₁₇NP 346.36 Hybrid N/P donor system, strong π-accepting phosphinine Pd/Pt catalysis
Thieno[2,3-b]pyridine derivatives Varies (e.g., C₈H₅NS₂) ~179.26 Fused thiophene-pyridine core, extended conjugation Organic electronics
6,6'-Disulfanediylbis(2-chloroaniline) C₁₂H₁₀Cl₂N₂S₂ 321.26 Disulfide linkage, redox-sensitive Polymer crosslinking

*Estimated based on structural formula.

Research Findings and Implications

  • Coordination Chemistry: The target compound’s sulfur bridges enable dynamic metal-ligand interactions, as seen in analogous phosphinine-pyridine hybrids, but with enhanced air stability compared to disulfanediyl aniline derivatives .
  • Catalytic Potential: Bromine substituents may act as directing groups in C–H activation, a feature absent in non-halogenated bipyridines .
  • Material Science: The compound’s modular design could bridge the gap between rigid bipyridines (used in dyes) and flexible thioethers (used in polymers), offering tunable properties for hybrid materials .

Biological Activity

The compound 2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine} is a complex organic molecule featuring multiple pyridine rings and sulfanediyl linkages. Its intricate structure suggests potential biological activity, particularly in medicinal chemistry and catalysis. This article reviews the biological activity of this compound based on available research findings, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The molecular formula of the compound is C₁₈H₁₈BrN₄S₄. Its structure consists of:

  • Two sulfanediyl linkages connecting pyridine rings.
  • Brominated pyridine moieties , which may influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of pyridine and sulfonamide have shown effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Pyridine Sulfonamide Derivative AE. coli32 µg/mL
Pyridine Sulfonamide Derivative BS. aureus16 µg/mL
2,2'-{Sulfanediylbis...}Pseudomonas aeruginosaTBD

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. The presence of multiple nitrogen atoms in the pyridine rings allows for interaction with DNA and RNA, potentially leading to inhibition of cancer cell proliferation.

Case Study:
A study conducted by Zhang et al. (2021) demonstrated that a structurally related compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis via the mitochondrial pathway.

Enzyme Inhibition

Compounds containing pyridine and sulfonamide functionalities have been recognized for their ability to inhibit various enzymes involved in metabolic pathways. For example:

  • Carbonic Anhydrase Inhibition: Some derivatives have shown promise in inhibiting carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues.

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 (µM)
Pyridine Sulfonamide Derivative ACarbonic Anhydrase50
Pyridine Sulfonamide Derivative BThymidylate Synthase25
2,2'-{Sulfanediylbis...}TBDTBD

The biological activity of this compound may be attributed to several mechanisms:

  • DNA Intercalation: The planar structure of pyridine rings may allow intercalation between DNA base pairs, disrupting replication and transcription.
  • Enzyme Binding: The nitrogen atoms can participate in hydrogen bonding with active sites on enzymes, inhibiting their function.
  • Reactive Oxygen Species (ROS) Generation: Some compounds can induce oxidative stress in cells, leading to apoptosis.

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